molecular formula C17H21NO3 B7773492 加兰他敏

加兰他敏

货号 B7773492
分子量: 287.35 g/mol
InChI 键: ASUTZQLVASHGKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LSM-1597 is an alkaloid.
Galantamin is a natural product found in Lycoris sanguinea, Narcissus confusus, and other organisms with data available.

科学研究应用

  1. 阿尔茨海默病的治疗: 加兰他敏作为乙酰胆碱酯酶的可逆抑制剂和烟碱型乙酰胆碱受体 (nAChR) 的变构增强配体,在阿尔茨海默病的治疗中发挥着至关重要的作用。它增强了大脑中的胆碱能功能,这对记忆和学习至关重要 (Samochocki 等人,2000); (Samochocki 等人,2003).

  2. 针对 β-淀粉样蛋白毒性的神经保护: 已证明加兰他敏可以保护神经元免受 β-淀粉样蛋白增强的谷氨酸毒性,这是阿尔茨海默病的一个标志。这种保护部分是由 alpha7 nAChR-PI3K 级联介导的 (Kihara 等人,2004).

  3. 分离和结构阐明: 从夏水仙 (Leucojum aestivum) 中分离出加兰他敏是一项重大成就。这个过程有助于了解其结构,并增强其在治疗胆碱缺乏症(如阿尔茨海默病)中的应用 (Halpin 等人,2010).

  4. 预防神经元细胞凋亡: 加兰他敏已被证明在各种细胞模型中能有效预防由 β-淀粉样蛋白和其他神经毒性剂诱导的细胞死亡。这种作用与其对 nAChR 的作用和 Bcl-2 等抗凋亡蛋白的上调有关 (Arias 等人,2004).

  5. 优化阿尔茨海默病治疗的生物合成: 使用植物组织培养技术优化加兰他敏生物合成的生物技术策略一直是一个重要的研究领域。这种方法对于大规模生产和可持续种植至关重要 (Santos 等人,2020).

  6. 减缓阿尔茨海默病斑块形成的潜力: 在阿尔茨海默病的 5XFAD 小鼠模型中,加兰他敏的慢性治疗减缓了斑块形成和行为能力下降,表明其作为疾病修饰和神经保护剂的潜力 (Bhattacharya 等人,2014).

  7. 重新用于各种疾病: 加兰他敏最初用于治疗麻痹和神经病变,但重新用于治疗阿尔茨海默病为其用途开辟了新的视角,证明了其在其他神经和精神疾病中应用的潜力 (Mucke,2015).

  8. 神经元损伤中的抗氧化特性: 加兰他敏具有抗氧化特性,可在细胞模型中保护神经元免受过氧化氢诱导的损伤。这表明它在降低氧化损伤中所扮演的角色,而氧化损伤在阿尔茨海默病中至关重要 (Ezoulin 等人,2008).

  9. nAChR 上变构增强作用的证据: 加兰他敏的治疗特性归因于其作为 nAChR 上的变构增强配体的作用,而不仅仅是其对乙酰胆碱酯酶的抑制。这种双重作用可能是其在阿尔茨海默病治疗中有效的原因 (Coyle 等人,2007).

  10. 脑缺血再灌注条件下的保护: 加兰他敏通过抑制 iNOS 和 NADPH 氧化酶等酶并减少 ROS 生成,在脑缺血再灌注的体外模型中提供神经保护。这表明其在治疗与缺血性损伤相关的疾病中的潜力 (Egea 等人,2012).

  11. 周围神经变性: 在坐骨神经损伤的实验模型中,加兰他敏表现出针对周围神经变性的保护作用,表明其在中枢神经系统疾病之外的潜在应用 (Alagöz 等人,2022).

属性

IUPAC Name

9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859345
Record name CERAPP_13557
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epigalanthamin

CAS RN

357-70-0
Record name Galantamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

(-)-Narwedine (>98% ee, 0.1 g) was added to a mixture of lithium aluminium hydride (1.2 ml of a 1.0 M solution in ether), (-)-N-methylephedrine (0.23 g) and N-ethyl-2-aminopyridine (0.31 g) in ether at 0° C., and the resulting mixture was stirred at that temperature for 4 h. Sodium hydroxide solution (10 ml of a 1.0 M solution) was added and the product extracted with dichloromethane. Evaporation of the organic phase gave (-)-galanthamine (>98% ee, 85% yield) free of epigalanthamine by GC/MS analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (1M in ether, 1.2 ml, 1.20 mmol) was placed in a two necked round bottom flask fitted with a reflux condenser and nitrogen inlet. (-)-N-methy-ephedrine (0.23 g, 1.26 mmol) in ether (1 ml) was added dropwise and the solution was heated at reflux for 1 hour then cooled to room temperature. N-Ethyl-2-aminopyridine (0.31g, 2.52 mmol) in ether (1 ml) was added and the bright yellow solution was heated under reflux for a further 1 hour. The solution was cooled to -78° C. and solid (+) narwedine (97% e.e) (0.10 g, 0.35 mmol) was added. The suspension was warmed to 0° C., stirred for 20 hours and then allowed to warm to room temperature over 1 hour. The reaction was quenched 2M potassium carbonate (10 ml). The mixture was extracted into ethyl acetate (2×10 ml) and then the combined organic layer was washed with water (5 ml) and brine (5 ml) and dried over magnesium sulphate. Filtration and evaporation gave an orange oil which was shown by NMR and GC-MS to contain galanthamine and epigalanthamine in a 1:1 mixture. Flash chromatography on silica in dichloromethane-methanol 10:1 yielded (+) galanthamine (98% e.e.) (30% yield) and (+)-epigalanthamine (95% e.e) (26% yield). ##STR3##
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
(-)-N-methy-ephedrine
Quantity
0.23 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
0.31 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galantamin
Reactant of Route 2
Galantamin
Reactant of Route 3
Galantamin
Reactant of Route 4
Galantamin
Reactant of Route 5
Galantamin
Reactant of Route 6
Galantamin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。